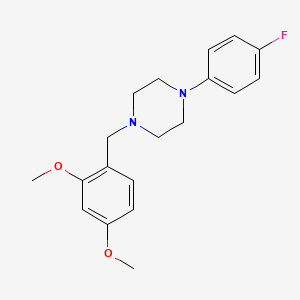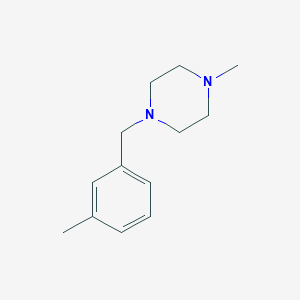![molecular formula C21H29N5O2 B5653002 N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide](/img/structure/B5653002.png)
N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide" is a compound of interest in the field of chemical and pharmaceutical sciences. Its structure suggests potential for various biological activities.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, Ueda et al. (1991) describe the synthesis of related butanamides with potent antisecretory activity, indicating the complexity involved in synthesizing these types of compounds (Ueda et al., 1991).
Molecular Structure Analysis
Compounds with similar structures have been analyzed using techniques like NMR spectroscopy and X-ray crystallography. Jimeno et al. (2003) characterized the structure of fentanyl analogs using these methods, providing insight into the molecular arrangement of similar compounds (Jimeno et al., 2003).
Chemical Reactions and Properties
The reactivity and properties of compounds like this are often studied through various chemical reactions. Harutyunyan et al. (2015) explored the condensation of similar compounds, which is valuable for understanding the chemical reactivity of "this compound" (Harutyunyan et al., 2015).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. Chenard et al. (1995) provide insights into the physical properties of neuroprotective compounds, which can be analogous to understanding our compound of interest (Chenard et al., 1995).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the compound's potential applications. Vardanyan (2018) discusses the properties of similar piperidine derivatives, providing a context for the chemical properties of "this compound" (Vardanyan, 2018).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3-[1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-15-4-3-5-18(14-15)23-20(27)8-6-17-10-12-26(13-11-17)21(28)9-7-19-22-16(2)24-25-19/h3-5,14,17H,6-13H2,1-2H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTAXJHIFHKIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)CCC3=NNC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5652925.png)

![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)
![[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5652947.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5652955.png)
![1-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5652964.png)
![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5652967.png)

![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)
![2-({2-[1-(ethylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5652977.png)

![thiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5652990.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B5652994.png)
![9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5653006.png)